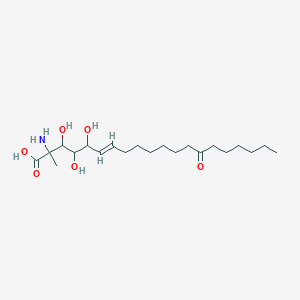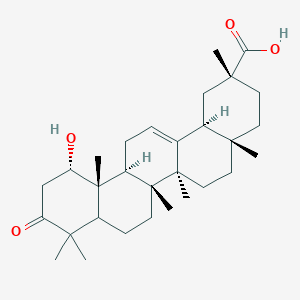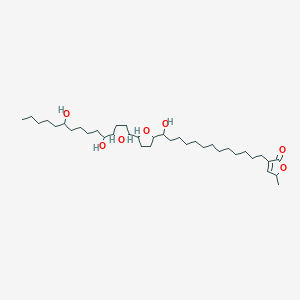
3'-Methyl-3-hydroxychalcone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3-hydroxychalcone is a naturally occurring flavonoid compound found in various plants. It has been identified as a potential therapeutic agent due to its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Wirkmechanismus
The mechanism of action of 3-Methyl-3-hydroxychalcone is not fully understood. However, it has been suggested that it exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It also inhibits the growth and proliferation of cancer cells by blocking various signaling pathways involved in cancer development. Furthermore, 3-Methyl-3-hydroxychalcone exerts its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes.
Biochemical and Physiological Effects:
3-Methyl-3-hydroxychalcone has been found to affect various biochemical and physiological processes. It has been shown to modulate the activity of various enzymes involved in cancer development and inflammation. It also affects the expression of various genes involved in these processes. Additionally, 3-Methyl-3-hydroxychalcone has been found to affect the levels of various signaling molecules, including cytokines and growth factors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Methyl-3-hydroxychalcone in lab experiments is its relatively low toxicity compared to other anticancer agents. This makes it a potentially safer alternative for cancer treatment. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 3-Methyl-3-hydroxychalcone. One area of interest is its potential use in combination with other anticancer agents to enhance their efficacy. Another area of interest is its potential use in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-Methyl-3-hydroxychalcone and to optimize its synthesis and formulation for clinical use.
Conclusion:
In conclusion, 3-Methyl-3-hydroxychalcone is a naturally occurring flavonoid compound with potential therapeutic applications. It possesses anticancer, anti-inflammatory, and antioxidant properties and affects various biochemical and physiological processes. Its low toxicity and potential use in combination with other anticancer agents make it a promising candidate for cancer treatment. However, further research is needed to fully understand its mechanism of action and optimize its use in clinical settings.
Synthesemethoden
3-Methyl-3-hydroxychalcone can be synthesized through various methods, including Claisen-Schmidt condensation, aldol condensation, and Suzuki coupling. The most commonly used method is Claisen-Schmidt condensation, which involves the reaction of 3-acetyl-4-hydroxybenzaldehyde and acetophenone in the presence of a base catalyst.
Wissenschaftliche Forschungsanwendungen
3-Methyl-3-hydroxychalcone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer activity against various types of cancer cells, including breast, lung, and colon cancer. It also possesses anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, 3-Methyl-3-hydroxychalcone has been found to possess antioxidant activity and can scavenge free radicals, protecting cells from oxidative damage.
Eigenschaften
CAS-Nummer |
153976-41-1 |
|---|---|
Produktname |
3'-Methyl-3-hydroxychalcone |
Molekularformel |
C16H14O2 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
(E)-3-(3-hydroxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H14O2/c1-12-4-2-6-14(10-12)16(18)9-8-13-5-3-7-15(17)11-13/h2-11,17H,1H3/b9-8+ |
InChI-Schlüssel |
GPJXEEMHEDUKIP-CMDGGOBGSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=CC(=CC=C2)O |
SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=CC(=CC=C2)O |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=CC(=CC=C2)O |
Andere CAS-Nummern |
153976-43-3 |
Synonyme |
3'-methyl-3-hydroxychalcone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]propanamide](/img/structure/B234145.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B234160.png)

![3-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234177.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B234179.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxybenzamide](/img/structure/B234181.png)
![4-tert-butyl-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234185.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B234186.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234187.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-fluorobenzamide](/img/structure/B234189.png)
![3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide](/img/structure/B234202.png)